Satratoxin H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1Z,6R,11R,13R,14S,15S,16R,19Z,21Z,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13-/t18-,20+,21+,22+,25+,26+,27+,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUACSCLQRGEGOE-XBQYWHEWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C\4/CCO[C@]([C@@H]4O)(/C=C\C=C/C(=O)O[C@H]5[C@]3([C@]6(CO6)[C@@H](C5)O2)C)[C@H](C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Satratoxin H: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant threat to human health due to its neurotoxic properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced neuronal cell death. Through a comprehensive review of existing literature, we delineate the key signaling pathways, cellular responses, and experimental methodologies used to elucidate its mode of action. This document is intended to serve as a critical resource for researchers in the fields of neurotoxicology, drug discovery, and public health, offering a consolidated understanding of this compound's neurotoxicity and providing a foundation for future research and the development of potential therapeutic interventions.

Core Mechanisms of this compound-Induced Neurotoxicity

This compound and its closely related analogue, Satratoxin G, primarily induce apoptosis in neuronal cells through a multi-faceted mechanism involving the activation of stress-activated protein kinases, induction of oxidative stress, and the initiation of both caspase-dependent and -independent apoptotic pathways. The rat pheochromocytoma cell line, PC-12, has been a widely utilized in vitro model for these investigations.

A fundamental action of trichothecene mycotoxins is the inhibition of protein synthesis through binding to the 60S ribosomal subunit.[1] This ribotoxic stress is a key upstream event that triggers downstream signaling cascades leading to apoptosis.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound exposure leads to the phosphorylation and activation of p38 MAPK and c-Jun N-terminal kinase (JNK), two key members of the MAPK family involved in cellular stress responses.[1][2] The activation of these pathways is a critical step in mediating the apoptotic effects of the toxin. Conversely, the extracellular signal-regulated kinase (ERK) pathway, which is typically associated with cell survival, is also activated, potentially as a compensatory response.[1] However, the pro-apoptotic signals from p38 and JNK appear to dominate, leading to cell death.

Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is another significant mechanism of this compound-induced neurotoxicity.[2][3] Increased intracellular ROS levels contribute to cellular damage and activate stress-signaling pathways, including the p38 MAPK pathway. Antioxidants such as N-acetyl-L-cysteine (NAC) and glutathione (B108866) have been shown to mitigate the cytotoxic effects of this compound, underscoring the role of oxidative stress in its mechanism of action.[2]

Activation of the PKR Pathway

The double-stranded RNA-activated protein kinase (PKR) pathway is a key mediator of Satratoxin G-induced apoptosis in neuronal cells.[4][5] PKR can be activated by cellular stress, leading to the inhibition of protein synthesis and the induction of apoptosis.[6] In the context of satratoxin toxicity, PKR activation appears to be a critical upstream event leading to caspase-independent apoptosis.[4]

Induction of Apoptosis

This compound and G trigger neuronal apoptosis through both caspase-dependent and caspase-independent mechanisms.

-

Caspase-Dependent Apoptosis: this compound has been shown to induce the cleavage and activation of caspase-3, a key executioner caspase.[7] This leads to the cleavage of downstream substrates such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell.[7]

-

Caspase-Independent Apoptosis: Satratoxin G can induce apoptosis even when caspases are inhibited.[4] This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[4][8] Nuclear AIF contributes to chromatin condensation and large-scale DNA fragmentation.[8]

Quantitative Data on Satratoxin-Induced Neuronal Cell Death

The following tables summarize quantitative data from studies on the effects of satratoxins on neuronal cells.

Table 1: Dose-Response of Satratoxin G on PC-12 Cell Apoptosis

| Concentration (ng/mL) | Incubation Time (hours) | Effect | Reference |

| 5, 10, 25 | 48 | DNA fragmentation induced in undifferentiated PC-12 cells. | [4] |

| 10 | 48 | Significant increase in the percentage of apoptotic cells (hypodiploid) in undifferentiated PC-12 cells. | [4] |

| 10, 25 | 48 | DNA fragmentation induced in NGF-differentiated PC-12 cells. | [4] |

Table 2: Time-Course of Satratoxin G-Induced Gene Expression in PC-12 Cells

| Gene | 6 hours | 18 hours | 48 hours | Reference |

| p53 | Upregulated | Upregulated | Upregulated | [4] |

| PKR | Upregulated | Upregulated | Upregulated | [4] |

| BAX | Not significant | Upregulated | Upregulated | [4] |

| CAD | Upregulated | Upregulated | Upregulated | [4] |

Table 3: Effect of Inhibitors on Satratoxin G-Induced Apoptosis in PC-12 Cells

| Inhibitor | Target | Concentration | Effect on Apoptosis | Reference |

| C16 | PKR | 2.5 µM | Suppressed | [4] |

| SB203580 | p38 MAPK | 2.5 µM | No effect | [4] |

| SP600125 | JNK | 2.5 µM | No effect | [4] |

| PD98059 | ERK | 50 µM | No effect | [4] |

| L-NAC | Oxidative Stress | 1 mM | No effect | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound in neuronal cells.

Cell Culture and Treatment

-

Cell Line: PC-12 (rat pheochromocytoma) cells are a commonly used model.[4]

-

Culture Medium: RPMI-1640 or F-12K medium supplemented with fetal bovine serum (FBS) and horse serum.

-

Coating: Culture vessels are typically coated with collagen type IV to promote cell attachment.

-

Differentiation (optional): For studies on differentiated neurons, PC-12 cells can be treated with Nerve Growth Factor (NGF).[4]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) and added to the culture medium at the desired concentrations.

Cell Viability and Apoptosis Assays

-

Seed PC-12 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Treat PC-12 cells with this compound.

-

Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Centrifuge the lysate to separate the fragmented DNA (supernatant) from the intact chromatin (pellet).

-

Precipitate the DNA from the supernatant using ethanol (B145695) or isopropanol.

-

Resuspend the DNA pellet and treat with RNase A and Proteinase K.

-

Run the DNA samples on a 1.5-2% agarose (B213101) gel.

-

Visualize the DNA fragments under UV light after staining with ethidium (B1194527) bromide. A characteristic ladder pattern indicates apoptosis.[4]

-

Treat and harvest PC-12 cells as described above.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the cells using a flow cytometer. Apoptotic cells will have a sub-G1 DNA content due to DNA fragmentation.[4]

Western Blot for MAPK Phosphorylation

-

Culture and treat PC-12 cells with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated p38 (p-p38), phosphorylated JNK (p-JNK), total p38, and total JNK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]

-

Normalize the levels of phosphorylated proteins to the total protein levels.

Detection of Reactive Oxygen Species (ROS)

-

Seed PC-12 cells in a 96-well plate or on coverslips.

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), for 30 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.[10][11]

Immunofluorescence for AIF Translocation

-

Grow PC-12 cells on coverslips.

-

Treat the cells with Satratoxin G.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100.

-

Block non-specific binding sites with a blocking solution (e.g., BSA or normal goat serum).

-

Incubate the cells with a primary antibody against AIF.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a confocal or fluorescence microscope.[4] Co-localization of the AIF signal with the DAPI signal indicates nuclear translocation.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced neuronal cell death.

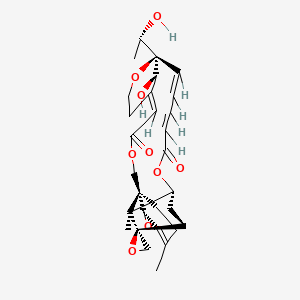

Overview of this compound-Induced Apoptotic Pathways

Caption: Overview of this compound-induced apoptotic signaling pathways in neuronal cells.

Experimental Workflow for Investigating this compound Neurotoxicity

Caption: A typical experimental workflow for studying this compound neurotoxicity.

Conclusion

This compound is a potent neurotoxin that induces apoptosis in neuronal cells through a complex interplay of signaling pathways. The primary mechanism involves the inhibition of protein synthesis, which triggers downstream events including the activation of p38 MAPK and JNK, the generation of reactive oxygen species, and the activation of the PKR pathway. These events converge to initiate both caspase-dependent and -independent apoptotic cell death. The experimental protocols and data presented in this guide provide a comprehensive framework for understanding and investigating the neurotoxic effects of this compound. Further research is warranted to explore potential therapeutic strategies to mitigate the neuronal damage caused by this and other related mycotoxins.

References

- 1. researchgate.net [researchgate.net]

- 2. Involvement of reactive oxygen species and stress-activated MAPKs in this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Satratoxin G–Induced Apoptosis in PC-12 Neuronal Cells is Mediated by PKR and Caspase Independent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. PKR, the double stranded RNA-dependent protein kinase as a critical target in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic effects of this compound is mediated through DNA double-stranded break in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrio-nuclear translocation of AIF in apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Quantitative, real-time imaging of spreading depolarization-associated neuronal ROS production [frontiersin.org]

The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Satratoxin H in Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the biosynthetic pathway of Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum. Understanding this complex molecular assembly line is crucial for researchers in mycotoxicology, natural product chemistry, and drug development, as it sheds light on the genetic and enzymatic machinery responsible for producing this and related toxic compounds. This document provides a comprehensive overview of the known genetic basis, putative enzymatic steps, and relevant experimental methodologies, serving as a valuable resource for professionals in the field.

Genetic Blueprint: The Satratoxin Gene Clusters

The production of satratoxins is exclusive to the 'S' genotype of Stachybotrys chartarum.[1][2][3] This genotype is characterized by the presence of specific gene clusters dedicated to the biosynthesis of these complex secondary metabolites. The genetic architecture for satratoxin synthesis is primarily organized into three distinct satratoxin-specific gene clusters (SC1, SC2, and SC3), which are located separately from the core trichothecene cluster (CTC).[3][4][5] In total, 21 satratoxin (sat) genes have been identified as essential for the biosynthesis of these macrocyclic trichothecenes.[3][6][7]

The core trichothecene cluster in S. chartarum shares homology with those found in other trichothecene-producing fungi, such as Fusarium, and is responsible for the synthesis of the foundational trichothecene skeleton.[8][9] However, the satratoxin-specific clusters encode the enzymes necessary for the formation and attachment of the complex macrocyclic ring that characterizes satratoxins and other related macrocyclic trichothecenes.[4][10]

Table 1: Overview of Satratoxin Biosynthesis Gene Clusters in S. chartarum (S-genotype)

| Gene Cluster | Number of Genes (Putative) | Key Putative Functions | Reference |

| SC1 | 10 (sat1-sat10) | P450 monooxygenases, dehydrogenases, esterases, transcription factor | [3][11] |

| SC2 | 6 (sat11-sat16) | Polyketide synthase (PKS), acyltransferase, transcription factor | [3][11] |

| SC3 | 5 (sat17-sat21) | P450 monooxygenases, acetyltransferase, transcription factor | [3][11] |

| CTC | Multiple | Trichodiene (B1200196) synthase (Tri5), P450 monooxygenases (e.g., Tri4) | [4][9] |

The Biosynthetic Pathway: A Stepwise Construction

The biosynthesis of this compound is a multi-step enzymatic process that can be conceptually divided into two major phases: the formation of the core trichothecene skeleton and the subsequent construction and attachment of the macrocyclic ring. While the complete pathway has not been fully elucidated experimentally in S. chartarum, a putative pathway can be constructed based on characterized steps in related fungi and the predicted functions of the sat genes.

Phase 1: Assembly of the Trichothecene Core

The pathway initiates with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP) to form the sesquiterpene hydrocarbon, trichodiene. This reaction is catalyzed by trichodiene synthase, encoded by the Tri5 gene located in the core trichothecene cluster.[1][12] A series of oxygenation reactions, catalyzed by cytochrome P450 monooxygenases such as the product of the Tri4 gene, convert trichodiene through several intermediates into the core trichothecene structure, 12,13-epoxytrichothec-9-ene (B1214510) (EPT).[13] Further modifications, including hydroxylations, lead to the formation of key intermediates like trichodermol.[10][14] Trichodermol is considered a crucial branching point, leading to the synthesis of various simple and macrocyclic trichothecenes.[10]

Phase 2: Formation of the Macrocyclic Ring and Final Assembly

The defining feature of this compound is its macrocyclic ring, a complex polyketide-derived structure. The biosynthesis of this ring is believed to be initiated by a polyketide synthase (PKS), putatively encoded by a gene within the satratoxin-specific clusters (e.g., within SC2).[3][11] This PKS assembles a polyketide chain that is subsequently modified by a series of enzymes, including reductases, dehydratases, and acyltransferases, also encoded by genes within the sat clusters.

The final assembly of this compound involves the esterification of the pre-formed macrocyclic ring to the C-4 and C-15 hydroxyl groups of the trichothecene core.[15] The precise order of these esterification events and the final tailoring steps, such as hydroxylations and other modifications that differentiate this compound from other satratoxins like Satratoxin G, are catalyzed by a suite of enzymes including P450 monooxygenases and esterases encoded by the sat genes.[11][16]

Quantitative Insights into Satratoxin Production

The production of this compound and other related mycotoxins is highly dependent on environmental and nutritional factors. Several studies have quantified the production of satratoxins under various culture conditions, providing valuable data for understanding the regulation of the biosynthetic pathway.

Table 2: Quantitative Production of Satratoxins in S. chartarum under Different Culture Conditions

| Strain | Medium | Incubation Time (days) | Satratoxin G (µg/cm²) | This compound (µg/cm²) | Reference |

| Genotype S | PDA (High Sporulation) | Not Specified | - | - | [13] |

| Combined G+H: 20.8 ± 0.4 | |||||

| Genotype S | PDA (Low Sporulation) | Not Specified | - | - | [13] |

| Combined G+H: 0.3 ± 0.1 | |||||

| IBT 7711 | PDA (0.98 aw) | 10 | approx. 250 µg/g mycelia (SG) | Not Reported | [17] |

| ATCC 34916 | AMM + NaNO₃ (250 mg N/L) + Potato Starch | Not Specified | Not Individually Reported | Not Individually Reported | [18] |

| IBT 40293 | AMM + NaNO₃ (250 mg N/L) + Potato Starch | Not Specified | 10.8 ± 0.6 (Total MTs) | Not Individually Reported | [18] |

| DSM 114129 | AMM + NaNO₃ (250 mg N/L) + Potato Starch | Not Specified | 12.0 ± 0.4 (Total MTs) | Not Individually Reported | [18] |

Note: Data is presented as reported in the cited literature. Direct comparisons may be challenging due to variations in experimental setups and reporting units.

Experimental Protocols: A Methodological Overview

The study of the this compound biosynthetic pathway employs a range of sophisticated molecular biology and analytical chemistry techniques. Below are overviews of key experimental protocols.

Fungal Culture and Metabolite Extraction

Objective: To cultivate S. chartarum under conditions that promote satratoxin production and to extract the secondary metabolites for analysis.

General Protocol:

-

Fungal Strains and Culture Conditions: Genotype S strains of S. chartarum (e.g., ATCC 34916, IBT 40293) are typically used.[19] Cultures are grown on various media, with Potato Dextrose Agar (B569324) (PDA) and cellulose-rich media often showing high yields of macrocyclic trichothecenes.[13][19][20] Incubation is generally carried out in the dark at temperatures ranging from 20-25°C for several days to weeks to allow for sufficient growth and metabolite production.[17][19]

-

Extraction: Mycelia and agar are typically extracted with organic solvents such as ethyl acetate (B1210297), acetonitrile (B52724), or a mixture of methanol (B129727) and chloroform.[21][22][23] The choice of solvent is critical for efficiently recovering the lipophilic trichothecenes. The solvent is then evaporated to yield a crude extract.

LC-MS/MS Analysis of Satratoxins

Objective: To detect and quantify this compound and its precursors in fungal extracts.

General Protocol:

-

Sample Preparation: The crude extract is redissolved in a suitable solvent (e.g., methanol) and filtered to remove particulate matter.[21]

-

Chromatographic Separation: The extract is injected into a Liquid Chromatography (LC) system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system, equipped with a C18 reverse-phase column.[24][25] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate to improve ionization, is used to separate the different metabolites.[24][25]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS).[24][25] The instrument is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of the target analyte (e.g., the [M+H]⁺ or [M+NH₄]⁺ adduct of this compound) and monitoring for specific product ions generated by collision-induced dissociation.[26][27]

Genetic Analysis and Functional Characterization

Objective: To identify the genes involved in satratoxin biosynthesis and to determine their functions.

General Protocol:

-

Comparative Genomics: The genomes of satratoxin-producing (S-type) and non-producing (A-type) strains of S. chartarum are sequenced and compared to identify genes and gene clusters that are unique to the S-type.[3][28]

-

Gene Knockout: To confirm the function of a candidate gene, it can be deleted or disrupted using techniques like homologous recombination or CRISPR/Cas9-mediated gene editing.[12][29] The resulting mutant is then cultured, and its metabolite profile is analyzed by LC-MS/MS to see if the production of satratoxins or specific intermediates is abolished.

-

Heterologous Expression: A candidate gene or an entire gene cluster from S. chartarum can be introduced into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, that does not normally produce satratoxins.[30][31] If the host then produces satratoxins or pathway intermediates, it confirms the function of the introduced gene(s).

Conclusion and Future Directions

The biosynthesis of this compound in Stachybotrys chartarum is a complex and fascinating process orchestrated by a dedicated set of genes organized into distinct clusters. While significant progress has been made in identifying the genetic basis for its production, a complete, experimentally validated enzymatic pathway remains to be fully elucidated. Future research, employing a combination of advanced genetic tools like CRISPR/Cas9, heterologous expression of the entire pathway, and in-depth metabolomic and proteomic analyses, will be crucial to unravel the remaining mysteries of this intricate molecular assembly line. A deeper understanding of this pathway not only holds promise for developing strategies to mitigate the risks associated with this potent mycotoxin but also may pave the way for harnessing the biosynthetic machinery for the production of novel bioactive compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Evolution of the Satratoxin and Atranone Gene Clusters of Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trichothecene biosynthesis in Fusarium species: chemistry, genetics, and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of structural diversity of trichothecenes, a family of toxins produced by plant pathogenic and entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of Satratoxin G and H Is Tightly Linked to Sporulation in Stachybotrys chartarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trichodermol | C15H22O3 | CID 12315016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Toxin Production by <i>Stachybotrys chartarum</i> Genotype S on Different Culture Media [agris.fao.org]

- 20. mdpi.com [mdpi.com]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. psecommunity.org [psecommunity.org]

- 27. researchgate.net [researchgate.net]

- 28. Comparative genome sequencing reveals chemotype-specific gene clusters in the toxigenic black mold Stachybotrys [diagenode.com]

- 29. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Heterologous gene expression in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Heterologous expression of genes in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Satratoxin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satratoxin H is a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, commonly known as "black mold," and other fungal species like Trichoderma cornu-damae.[1] As a member of the trichothecene family, this compound is a powerful inhibitor of protein synthesis in eukaryotic cells, leading to a cascade of cellular events including the activation of stress-related signaling pathways and apoptosis.[2][3] Its presence in water-damaged buildings has been associated with a range of adverse health effects in humans and animals, a condition referred to as stachybotryotoxicosis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound possesses a complex macrocyclic structure characteristic of trichothecenes, featuring a 12,13-epoxy ring which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C29H36O9 | [1] |

| Molecular Weight | 528.6 g/mol | |

| CAS Number | 53126-64-0 | |

| IUPAC Name | (2'R,4E,9R,10E,12Z,16R,16aS,18R,19aR,23aR,25R)-6,7,16,16a,19a,22-hexahydro-25-hydroxy-9-((1S)-1-hydroxyethyl)-16a,21-dimethyl-spiro[5,9,16,18-dimethano-1H,3H,23H-trioxacyclooctadecino[3,4-d]benzopyran-17(18H),2'-oxirane]-3,14(9H)-dione | |

| Appearance | Crystalline solid | |

| Solubility | Insoluble in water; Soluble in lower alcohols (ethanol, methanol), acetone, chloroform, and DMSO. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings/Data | Reference |

| ¹H NMR | The structure of this compound was elucidated using proton NMR. | |

| ¹³C NMR | Carbon-13 NMR was instrumental in confirming the complex carbon skeleton of the molecule. | |

| Mass Spectrometry (MS) | ESI-MS/MS analysis is commonly used for detection and fragmentation studies. The precursor ion [M+Na]+ at m/z 551.2246 is often observed. |

Mechanism of Action and Biological Effects

The primary molecular target of this compound is the eukaryotic ribosome. By binding to the 60S ribosomal subunit, it inhibits protein synthesis, a process that triggers a cellular stress response known as the ribotoxic stress response . This response involves the activation of several mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).

Activation of these MAPK pathways can lead to divergent cellular outcomes, including the induction of pro-inflammatory gene expression and apoptosis (programmed cell death). Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress by disrupting protein folding, leading to the activation of the unfolded protein response (UPR). The accumulation of reactive oxygen species (ROS) is another key event in this compound-induced cytotoxicity, contributing to cellular damage and apoptosis.

dot

References

- 1. Satratoxin-H - Wikipedia [en.wikipedia.org]

- 2. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trichothecene Toxicity and the Ribotoxic Stress Response - James Pestka [grantome.com]

An In-Depth Technical Guide to the Discovery and Isolation of Satratoxin H from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Satratoxin H, a potent trichothecene (B1219388) mycotoxin. The document details the necessary experimental protocols, from fungal culture to purification and analysis, and explores the molecular pathways affected by this toxin. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

This compound is a naturally occurring macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum, often referred to as "black mold"[1][2]. This potent toxin is a significant concern for human and animal health due to its ability to inhibit protein biosynthesis by binding to the 60S ribosomal subunit, leading to apoptosis (programmed cell death)[1][2]. The toxic effects of this compound have been linked to a variety of health issues, making its study crucial for toxicology, drug development, and indoor environmental quality assessment.

Fungal Culture and Toxin Production

The production of this compound is intrinsically linked to the growth and sporulation of Stachybotrys chartarum[1]. Optimal toxin yields are typically achieved on specific culture media that support robust fungal growth and secondary metabolite production.

Recommended Culture Medium: Potato Dextrose Agar (B569324) (PDA)

Potato Dextrose Agar (PDA) is a widely used and effective medium for cultivating S. chartarum and inducing the production of satratoxins.

Table 1: Composition of Potato Dextrose Agar (PDA)

| Component | Amount per 1 Liter of Water |

| Potato Infusion (from 200g potatoes) | 4 g (or infusion from 200g of washed, unpeeled, sliced potatoes) |

| Dextrose | 20 g |

| Agar | 15 g |

Experimental Protocol: Fungal Culture

-

Medium Preparation:

-

If using raw potatoes, wash and slice 200g of unpeeled potatoes and boil in 1 liter of distilled water for 30 minutes. Filter the broth through cheesecloth.

-

Alternatively, dissolve 4g of potato extract powder in 1 liter of distilled water.

-

Add 20g of dextrose and 15g of agar to the potato infusion/extract.

-

Heat the mixture to boiling to ensure all components are completely dissolved.

-

Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.

-

Allow the medium to cool to approximately 45-50°C before pouring into sterile Petri dishes.

-

-

Inoculation:

-

Inoculate the center of the PDA plates with a pure culture of Stachybotrys chartarum (genotype S is known to produce satratoxins).

-

-

Incubation:

-

Incubate the plates in the dark at 25°C for 21 days. These conditions have been shown to promote both fungal growth and the production of macrocyclic trichothecenes.

-

Extraction and Isolation of this compound

Following the incubation period, the fungal culture is harvested to extract the mycotoxins. A multi-step process involving solvent extraction and chromatographic purification is employed to isolate this compound.

Experimental Protocol: Extraction

-

Harvesting: Transfer the entire content of the agar plates into a suitable container for extraction.

-

Solvent Extraction:

-

Add a solution of acetonitrile/water (84:16, v/v) to the fungal mass.

-

Homogenize the mixture for 5 minutes using a stomacher or a similar blending device.

-

Filter the extract to remove solid debris.

-

-

Liquid-Liquid Partitioning:

-

Evaporate the filtered extract to dryness under a stream of nitrogen at 50°C.

-

Redissolve the residue in a suitable solvent mixture, such as methanol/water.

-

Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. The satratoxins will remain in the more polar methanol/water phase.

-

Experimental Workflow: Extraction and Purification

Experimental Protocol: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a standard technique for separating compounds based on their polarity.

-

Column Packing:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed column.

-

-

Sample Loading:

-

Concentrate the satratoxin-containing extract to a small volume and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, sample-adsorbed silica onto the top of the column.

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate (B1210297) in hexane, or dichloromethane (B109758) in hexane.

-

Start with a low polarity mobile phase to elute non-polar impurities.

-

Gradually increase the polarity of the mobile phase to elute the more polar satratoxins.

-

-

Fraction Collection:

-

Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC).

-

-

Final Purification:

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Analytical Characterization

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.

LC-MS/MS Parameters

The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 546.3 [M+NH₄]⁺ |

| Product Ion 1 (Quantifier) (m/z) | 231.1 |

| Product Ion 2 (Qualifier) (m/z) | Specific value may need to be determined empirically, but a common fragment is observed |

| Collision Energy (CE) | 25 eV |

| Cone Voltage (CV) / Declustering Potential (DP) | 21 V |

Note: The exact m/z values for product ions and optimal collision energies may vary slightly depending on the specific LC-MS/MS instrument used. A product ion spectrum for the ammonium (B1175870) adduct of this compound has been reported.

Liquid Chromatography

A reversed-phase C18 column is commonly used for the separation of mycotoxins.

Table 3: Typical Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40°C |

Mechanism of Action: Signaling Pathways

This compound induces apoptosis through the activation of complex cellular signaling pathways, primarily involving the mitogen-activated protein kinases (MAPKs) and endoplasmic reticulum (ER) stress.

This compound-Induced Apoptosis Signaling Pathway

This compound triggers ER stress, leading to the activation of the unfolded protein response (UPR) sensors: ATF6, PERK, and IRE1. Concurrently, it activates the stress-activated protein kinases p38 MAPK and JNK. Both of these pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to the dismantling of the cell in a process known as apoptosis.

Conclusion

This technical guide has provided a detailed framework for the discovery and isolation of this compound from fungal cultures. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development. The elucidation of the extraction, purification, and analytical methods, along with an understanding of the molecular mechanisms of action, will facilitate further investigation into the biological significance and potential applications of this potent mycotoxin.

References

Toxicological Profile of Satratoxin H on Human Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of Satratoxin H, a potent trichothecene (B1219388) mycotoxin, on various human cell lines. The document details its cytotoxic and apoptotic activities, outlines the key signaling pathways involved, and provides standardized protocols for its experimental investigation.

Quantitative Toxicological Data

This compound exhibits significant cytotoxicity across a range of human cell lines, with its potency varying depending on the cell type. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below for comparative analysis.

| Human Cell Line | Cell Type | IC50 (nM) | Reference |

| Jurkat | T lymphocyte | 2.2 | [1] |

| U937 | Myeloid Leukemia | 2.2 - 6.4 | [1][2] |

| RPMI 8226 | B lymphocyte | 2.2 - 18.3 | [1] |

| HepG2 | Liver Carcinoma | 2.3 | [2] |

| A549 | Lung Carcinoma | 3.2 | [2] |

| CaCo-2 | Colorectal Adenocarcinoma | 2.2 - 18.3 | [1] |

| HEp-2 | Larynx Epidermoid Carcinoma | 2.2 - 18.3 | [1] |

| A204 | Rhabdomyosarcoma | 6.4 | [2] |

| HUVEC | Umbilical Vein Endothelial | 12.9 | [2] |

Mechanism of Action: Ribotoxic Stress and MAPK Signaling

This compound, like other trichothecenes, primarily exerts its toxic effects through a mechanism known as the ribotoxic stress response .[3][4][5] By binding to the 60S ribosomal subunit, it inhibits protein synthesis.[4] This ribosomal insult triggers a signaling cascade that activates mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK).[4][6] The activation of these MAPK pathways is a critical event that precedes and mediates the downstream apoptotic effects of the toxin.[6]

The activation of JNK and p38 is strongly associated with the induction of apoptosis, while the role of ERK can be more complex, sometimes promoting survival and at other times contributing to cell death depending on the cellular context.[6][7] The interplay of these signaling pathways ultimately leads to the activation of caspases and the execution of the apoptotic program.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicological profile of this compound.

Cell Viability Assessment: WST-1 Assay

This protocol describes the use of the water-soluble tetrazolium salt (WST-1) assay to determine the cytotoxicity of this compound. The assay measures the metabolic activity of viable cells.

Materials:

-

Human cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

WST-1 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.

-

Toxin Exposure: Prepare serial dilutions of this compound in complete culture medium. Based on the known IC50 values, a starting concentration range of 0.1 nM to 100 nM is recommended.

-

Remove the seeding medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

WST-1 Incubation: Add 10 µL of WST-1 reagent to each well.

-

Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide Staining

This protocol details the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI) to differentiate necrotic cells.

Materials:

-

Human cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., concentrations around the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate cell populations:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis of MAPK Phosphorylation

This protocol describes the detection of phosphorylated (activated) ERK, p38, and JNK proteins by Western blotting.

Materials:

-

Human cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-ERK, phospho-p38, phospho-JNK, and total ERK, p38, JNK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for various time points (e.g., 15, 30, 60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total MAPK proteins to normalize for protein loading.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways involved in this compound-induced toxicity.

References

- 1. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Trichothecene mycotoxins trigger a ribotoxic stress response that activates c-Jun N-terminal kinase and p38 mitogen-activated protein kinase and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Satratoxin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Satratoxin H, a potent trichothecene (B1219388) mycotoxin. The document details the cytotoxic effects on various cell lines, outlines the experimental protocols for assessing this toxicity, and illustrates the key signaling pathways involved.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity across a range of human cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the toxin's potency, are summarized in Table 1. These values highlight the high degree of toxicity, with nanomolar to low micromolar concentrations being effective at inhibiting cell viability by 50%.

| Cell Line | Assay | Incubation Time | IC50 (nmol/L) | IC50 (ng/mL) | Reference |

| Jurkat (human T lymphocyte) | WST-1 | 48 hours | 2.2 | 1.2 | [1] |

| U937 (human histiocytic lymphoma) | WST-1 | 48 hours | 2.2 | 1.2 | [1] |

| A549 (human lung carcinoma) | WST-1 | 48 hours | Not specified | 1.8 | |

| HepG2 (human liver carcinoma) | WST-1 | 48 hours | Not specified | 2.3 | |

| A204 (human rhabdomyosarcoma) | WST-1 | 48 hours | Not specified | 3.4 | |

| HUVEC (human umbilical vein endothelial) | WST-1 | 48 hours | Not specified | 6.8 | |

| PC12 (rat pheochromocytoma) | Not specified | Not specified | 5 - 100 (effective range) | Not specified |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Target cell lines (e.g., Jurkat, A549)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the toxin stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting cell viability against the logarithm of the toxin concentration.

Analysis of Protein Expression: Western Blotting for MAPK and Caspase Activation

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation (phosphorylation) of signaling proteins like MAPKs or the cleavage of proteins like caspases.

Materials:

-

Cells cultured and treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-p38 or β-actin for a loading control).

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

-

Cells cultured in black, clear-bottom 96-well plates

-

This compound

-

DCFH-DA probe

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.

-

Probe Loading: After the desired treatment time, remove the medium and wash the cells with warm HBSS.

-

Incubation with DCFH-DA: Add 100 µL of DCFH-DA solution (e.g., 10 µM in HBSS) to each well and incubate for 30 minutes at 37°C, protected from light. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Washing: Remove the DCFH-DA solution and wash the cells again with HBSS to remove any excess probe.

-

Fluorescence Measurement: Add 100 µL of HBSS to each well. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Express the results as a percentage of the control or as relative fluorescence units.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the complex signaling pathways activated by this compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for in vitro analysis of this compound cytotoxicity.

This compound-Induced Apoptotic Signaling Pathways

Caption: Key signaling pathways in this compound-induced cytotoxicity.

Conclusion

This compound is a highly cytotoxic mycotoxin that induces cell death in a variety of human cell lines at low concentrations. Its mechanism of action is complex, involving the inhibition of protein synthesis, which leads to a cascade of stress responses including the activation of MAPK signaling pathways and the unfolded protein response due to ER stress. Furthermore, this compound induces the generation of reactive oxygen species and causes DNA double-strand breaks, culminating in the activation of executioner caspases and apoptotic cell death. The provided data and protocols offer a robust framework for researchers investigating the toxicological properties of this compound and for the development of potential therapeutic interventions or safety assessments.

References

Satratoxin H: A Potent Inhibitor of Eukaryotic Protein Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin H, a macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, is a formidable inhibitor of eukaryotic protein synthesis. Its potent cytotoxicity is primarily attributed to its ability to bind with high affinity to the 60S ribosomal subunit, thereby disrupting the crucial peptidyl transferase reaction. This action not only halts protein elongation and/or termination but also triggers a cascade of cellular stress responses, including the ribotoxic stress response, leading to apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and quantitative data on its biological activity.

Mechanism of Action

This compound, like other trichothecenes, exerts its cytotoxic effects by targeting the eukaryotic ribosome. The core mechanism involves the following key steps:

-

Ribosome Binding: this compound passively crosses the cell membrane and binds to the 60S ribosomal subunit.[1][2] This interaction is highly specific and occurs with high affinity.[3] The binding site is located at the peptidyl transferase center (PTC), a critical region of the ribosome responsible for catalyzing the formation of peptide bonds.[2]

-

Inhibition of Peptidyl Transferase: By binding to the PTC, this compound sterically hinders the accommodation of aminoacyl-tRNA at the A-site and interferes with the catalysis of peptide bond formation. This effectively stalls the process of polypeptide chain elongation and/or termination.[4]

-

Induction of Ribotoxic Stress Response: The binding of this compound to the ribosome is recognized as a cellular stress signal, leading to the activation of the ribotoxic stress response pathway.[5][6] This signaling cascade is initiated by the activation of the ZAKα kinase, which senses the ribosomal damage.[7][8][9] Activated ZAKα then phosphorylates and activates downstream mitogen-activated protein kinases (MAPKs), primarily p38 and c-Jun N-terminal kinase (JNK).[5][7][10]

-

Apoptosis Induction: The sustained activation of the p38 and JNK pathways ultimately leads to the induction of apoptosis, or programmed cell death.[5][6] This occurs through various downstream mechanisms, including the activation of caspases.

Quantitative Data

The biological activity of this compound has been quantified in various cell lines, primarily through cytotoxicity assays that measure cell viability. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic nature.

| Cell Line | Assay Type | IC50 (ng/mL) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cytotoxicity | 6.8 | [8] |

| HepG2 (Human Liver Cancer) | Cytotoxicity | 1.2 - 3.4 | [8] |

| A549 (Human Lung Carcinoma) | Cytotoxicity | 1.2 - 3.4 | [8] |

| A204 (Human Rhabdomyosarcoma) | Cytotoxicity | 1.2 - 3.4 | [8] |

| U937 (Human Histiocytic Lymphoma) | Cytotoxicity | 1.2 - 3.4 | [8] |

| Jurkat (Human T-cell Leukemia) | Cytotoxicity | 1.2 - 3.4 | [8] |

| PC12 (Rat Pheochromocytoma) | Apoptosis Induction | 5 - 100 nM (Concentration Range) | [8] |

| EL-4 (Murine T-cell Lymphoma) | IL-2 Production Inhibition | > 5 | [11] |

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay using Rabbit Reticulocyte Lysate

This protocol is adapted from standard procedures for assessing protein synthesis inhibitors and can be used to quantify the direct inhibitory effect of this compound on translation.[12][13][14]

Materials:

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Amino Acid Mixture (minus methionine)

-

[³⁵S]-Methionine

-

RNase Inhibitor

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Control mRNA (e.g., Luciferase mRNA)

-

Nuclease-free water

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: On ice, prepare reaction tubes each containing:

-

Rabbit Reticulocyte Lysate

-

Amino Acid Mixture (minus methionine)

-

RNase Inhibitor

-

[³⁵S]-Methionine

-

Control mRNA

-

Varying concentrations of this compound (and a solvent-only control)

-

Nuclease-free water to a final volume.

-

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Precipitation: Stop the reaction by adding an excess of cold 10% Trichloroacetic acid (TCA). This will precipitate the newly synthesized, radiolabeled proteins.

-

Filtration: Collect the precipitated protein by vacuum filtration onto glass fiber filters.

-

Washing: Wash the filters several times with cold 5% TCA to remove unincorporated [³⁵S]-Methionine, followed by a final wash with ethanol.

-

Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the solvent-only control.

Assessment of Ribotoxic Stress Response Activation

This protocol outlines a general workflow to determine the activation of the p38 and JNK pathways in response to this compound treatment.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus and reagents

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time course (e.g., 30, 60, 120 minutes). Include an untreated control.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated (active) forms of p38 and JNK.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: To ensure equal loading, strip the membranes and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of p38 and JNK. Quantify the band intensities to determine the relative increase in phosphorylation of p38 and JNK upon this compound treatment.

Visualizations

Signaling Pathway of this compound-induced Ribotoxic Stress

Caption: this compound induces the ribotoxic stress response leading to apoptosis.

Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay

Caption: Workflow for measuring protein synthesis inhibition by this compound.

References

- 1. Ribosome collisions and ZAKα activation: explores the therapeutic potential of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Satratoxin G from the Black Mold Stachybotrys chartarum Evokes Olfactory Sensory Neuron Loss and Inflammation in the Murine Nose and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Initiation of a ZAKα-dependent Ribotoxic Stress Response by the Innate Immunity Endoribonuclease RNase L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome stalling is a signal for metabolic regulation by the ribotoxic stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ZAKα recognizes stalled ribosomes through partially redundant sensor domains. Vind et al - Mendeley Data [data.mendeley.com]

- 10. Ribotoxic stress activates p38 and JNK kinases and modulates the antigen-presenting activity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Node Attributes | Graphviz [graphviz.org]

- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]

Satratoxin H: A Technical Guide to its Cellular Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Satratoxin H, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, poses a significant toxicological threat. Its cytotoxicity is primarily attributed to its ability to inhibit eukaryotic protein synthesis, leading to a cascade of cellular stress responses and ultimately, apoptosis. This technical guide provides an in-depth overview of the cellular targets and molecular binding sites of this compound. It summarizes key quantitative data, details the experimental methodologies used to elucidate its mechanisms of action, and presents visual representations of the signaling pathways involved. This information is critical for understanding its toxicology and for the potential development of therapeutic countermeasures.

Primary Cellular Target: The Eukaryotic Ribosome

The principal cellular target of this compound is the eukaryotic ribosome, the molecular machinery responsible for protein synthesis. Like other trichothecenes, this compound is a potent inhibitor of this fundamental cellular process[1][2][3].

Molecular Binding Site

This compound exhibits a high binding affinity for the 60S ribosomal subunit [4][5]. Specifically, it interferes with the peptidyl transferase center , which is responsible for catalyzing the formation of peptide bonds between amino acids. This interaction is thought to be irreversible. Molecular docking analyses have indicated a high binding affinity of this compound towards ribosomal targets. While the 60S subunit is the primary binding site, some evidence also suggests an interaction with the 40S ribosomal subunit .

The key structural features of trichothecenes that are crucial for their biological activity, including their interaction with the ribosome, are the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at specific positions, and the structure of the side-chain.

Mechanism of Action: Inhibition of Protein Synthesis and Ribotoxic Stress Response

By binding to the ribosome, this compound disrupts the process of protein synthesis. It can inhibit all three major steps of translation: initiation, elongation, and termination . This abrupt cessation of protein production triggers a cellular stress signaling cascade known as the ribotoxic stress response . This response is a key initiator of the downstream toxic effects of the mycotoxin.

Downstream Cellular Effects and Signaling Pathways

The initial insult of ribosomal inhibition by this compound ramifies into several interconnected cellular stress pathways, culminating in apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is mediated by multiple signaling pathways:

-

Caspase Activation: this compound triggers the activation of a cascade of cysteine-aspartic proteases (caspases). This includes the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3 . Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

-

PARP Cleavage: One of the key substrates of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is a well-established marker of apoptosis and is observed in cells treated with this compound.

-

Mitochondrial Pathway: The apoptotic signaling cascade can involve the mitochondria, with increased expression of the pro-apoptotic protein Bax .

Mitogen-Activated Protein Kinase (MAPK) Signaling

The ribotoxic stress response initiated by this compound leads to the activation of several Mitogen-Activated Protein Kinases (MAPKs), which are critical mediators of cellular stress signaling. The key MAPKs involved are:

-

p38 MAPK

-

c-Jun N-terminal Kinase (JNK), also known as Stress-Activated Protein Kinase (SAPK)

-

Extracellular signal-Regulated Kinase (ERK)

Activation of p38 and JNK has been shown to be crucial for this compound-induced apoptosis. Interestingly, the activation of ERK may play a negative regulatory role in the apoptotic process.

Caption: this compound-induced apoptotic signaling pathway.

Endoplasmic Reticulum (ER) Stress

The disruption of protein synthesis and folding homeostasis by this compound also induces stress in the endoplasmic reticulum (ER). This leads to the activation of the Unfolded Protein Response (UPR) , a set of signaling pathways designed to restore ER homeostasis. The key UPR sensors activated by this compound are:

-

Activating Transcription Factor 6 (ATF6)

-

Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK)

-

Inositol-Requiring Enzyme 1 (IRE1)

Prolonged or severe ER stress, as induced by this compound, can also lead to apoptosis.

Caption: this compound-induced ER stress and UPR pathway.

Oxidative Stress and DNA Damage

This compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) , indicating the induction of oxidative stress. This oxidative stress can damage cellular components, including DNA. This compound has been shown to cause DNA double-stranded breaks , as evidenced by the phosphorylation of histone H2A.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 Value | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 ng/ml | |

| HepG2 (Human Liver Cancer) | 1.2 - 3.4 ng/ml | |

| A549 (Human Lung Carcinoma) | 1.2 - 3.4 ng/ml | |

| A204 (Human Rhabdomyosarcoma) | 1.2 - 3.4 ng/ml | |

| U937 (Human Histiocytic Lymphoma) | 1.2 - 3.4 ng/ml | |

| Jurkat (Human T-cell Leukemia) | 1.2 - 3.4 ng/ml | |

| PC12 (Rat Pheochromocytoma) | 5 - 100 nM (induces apoptosis) | |

| SK-OV-3, SK-MEL-2, A549, HCT15 | 1.93 - 4.22 µM |

Table 2: In Vivo Toxicity of this compound (LD50 Value)

| Animal Model | Route of Administration | LD50 Value | Reference |

| Mice | Intraperitoneal | 1.0 - 1.4 mg/kg | |

| Mice | Not specified | 5.69 mg/kg |

Experimental Protocols

The following sections describe the general methodologies employed in the study of this compound's cellular effects.

Cell Culture and Cytotoxicity Assays

-

Cell Lines: A variety of human and rodent cell lines, both cancerous and non-cancerous, are used to assess the cytotoxic effects of this compound.

-

Toxin Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired concentrations in cell culture medium.

-

Cytotoxicity Assays: Cell viability is commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The half-maximal inhibitory concentration (IC50) is then calculated from dose-response curves.

Caption: General workflow for a cytotoxicity assay.

Apoptosis Assays

-

DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose (B213101) gel electrophoresis, which reveals a characteristic "ladder" pattern.

-

Caspase Activity Assays: The activity of specific caspases, such as caspase-3, can be measured using commercially available kits that utilize a fluorogenic or colorimetric substrate.

-

Western Blotting for Apoptosis-Related Proteins: The expression levels and cleavage of proteins involved in apoptosis, such as caspases and PARP, are analyzed by Western blotting.

Analysis of Protein Expression and Signaling Pathways

-

Western Blotting: This technique is extensively used to detect the expression and phosphorylation status of key signaling proteins, such as MAPKs (p38, JNK, ERK) and markers of ER stress. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

Ribosome Binding Assays

-

Sucrose (B13894) Density Gradient Ultracentrifugation: To study the interaction of this compound with ribosomes, cell lysates are fractionated by ultracentrifugation through a sucrose density gradient. This separates polysomes, monosomes, and ribosomal subunits (40S and 60S).

-

Competitive ELISA: The amount of Satratoxin G (a closely related satratoxin) bound to the ribosomal fractions has been quantified using a competitive enzyme-linked immunosorbent assay (ELISA), suggesting a similar approach could be used for this compound.

Molecular Docking

-